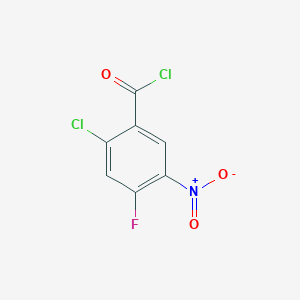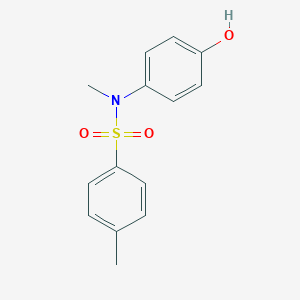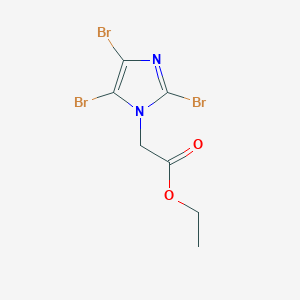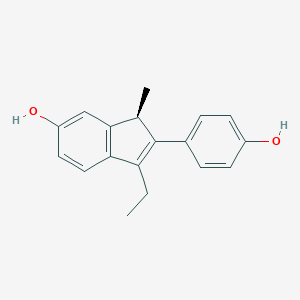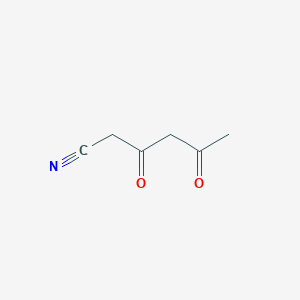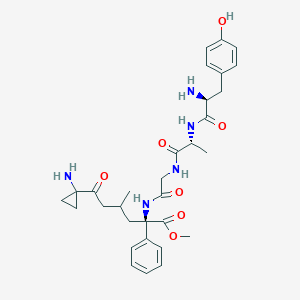
CP-Ome-enkephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-Ome-enkephalin is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is a modified version of the endogenous opioid peptide enkephalin, which is involved in pain management and mood regulation. CP-Ome-enkephalin has been shown to have a higher affinity for opioid receptors and a longer duration of action compared to natural enkephalins, making it a promising candidate for pain management and other applications.
Wirkmechanismus
CP-Ome-enkephalin acts as an agonist at opioid receptors, which are located throughout the central nervous system. Opioid receptors are involved in the regulation of pain, mood, and other physiological processes. By binding to these receptors, CP-Ome-enkephalin can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
CP-Ome-enkephalin has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, CP-Ome-enkephalin has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This suggests that CP-Ome-enkephalin may have potential applications in mood regulation and addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-Ome-enkephalin is its high affinity for opioid receptors and long duration of action. This makes it a potent and effective tool for studying opioid receptor function and for developing new pain management therapies. However, CP-Ome-enkephalin can be difficult and expensive to synthesize, which may limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research on CP-Ome-enkephalin. One area of interest is in the development of new pain management therapies that target opioid receptors. CP-Ome-enkephalin may also have potential applications in mood regulation and addiction treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-Ome-enkephalin, as well as its limitations and potential risks.
Synthesemethoden
CP-Ome-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary chemical group to prevent unwanted reactions. The final peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
CP-Ome-enkephalin has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in pain management, where CP-Ome-enkephalin has been shown to have potent analgesic effects. Other potential applications include mood regulation, addiction treatment, and neuroprotection.
Eigenschaften
CAS-Nummer |
117783-82-1 |
|---|---|
Produktname |
CP-Ome-enkephalin |
Molekularformel |
C31H41N5O7 |
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
InChI-Schlüssel |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyme |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

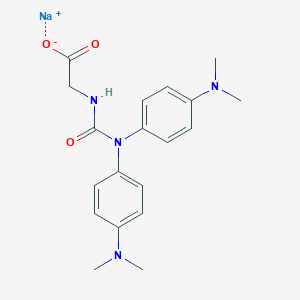
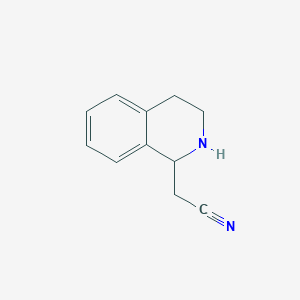
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
